molecular formula C24H24ClN3O3 B2461731 Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride CAS No. 1215766-22-5

Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride

Cat. No. B2461731
CAS RN: 1215766-22-5
M. Wt: 437.92
InChI Key: CEQBKWWFUJJIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzofuro[3,2-d]pyrimidin-4-yl group, a piperidine ring, and a carboxylate ester group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzofuro[3,2-d]pyrimidin-4-yl group, for example, is a fused ring system that includes a benzene ring, a furan ring, and a pyrimidine ring . The piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the ester group could undergo hydrolysis or transesterification reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Design and Synthesis of Novel Inhibitors

  • Mycobacterium tuberculosis Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, structurally related to the query compound, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound showed promising results in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, suggesting potential as an antituberculosis agent without cytotoxicity at evaluated concentrations (V. U. Jeankumar et al., 2013).

Heterocyclic Compound Synthesis

  • Heterocyclic Systems Synthesis : Research on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety. These compounds demonstrated promising antimicrobial activity against Staphylococcus aureus, indicating their potential as antimicrobial agents (S. Sirakanyan et al., 2015).

Anticancer and Anti-inflammatory Applications

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Compounds displayed cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and inhibited 5-lipoxygenase, highlighting their therapeutic potential for cancer and inflammation-related conditions (A. Rahmouni et al., 2016).

Diverse Biological Activities

  • Antibacterial Heterocyclic Compounds : The synthesis of new heterocyclic compounds containing a sulfonamido moiety was aimed at discovering novel antibacterial agents. Some compounds exhibited high antibacterial activities, underscoring the significance of structural diversity in the development of new antimicrobials (M. E. Azab et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, determining its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

ethyl 1-(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3.ClH/c1-2-29-24(28)17-11-8-14-27(15-17)23-21-20(18-12-6-7-13-19(18)30-21)25-22(26-23)16-9-4-3-5-10-16;/h3-7,9-10,12-13,17H,2,8,11,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBKWWFUJJIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.